(S)-2-amino-4-phenylbutanal

Catalog No.
S14549521
CAS No.
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-amino-4-phenylbutanal

Product Name

(S)-2-amino-4-phenylbutanal

IUPAC Name

(2S)-2-amino-4-phenylbutanal

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,8,10H,6-7,11H2/t10-/m0/s1

InChI Key

UOMMOLHLKCYLAU-JTQLQIEISA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C=O)N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C=O)N

(S)-2-amino-4-phenylbutanal, also known as (S)-2-amino-4-phenylbutanal, is an organic compound characterized by its chiral amino group and a phenyl ring attached to a butanal chain. Its molecular formula is C₁₀H₁₃NO, and it has a molecular weight of approximately 163.22 g/mol. This compound is classified as an amino aldehyde and is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of the amino group allows for various chemical modifications, making it a versatile building block in organic synthesis.

Due to its functional groups:

  • Aldol Condensation: The aldehyde group can participate in aldol reactions, forming β-hydroxy aldehydes or ketones when reacted with other carbonyl compounds.
  • Reductive Amination: The amino group can react with ketones or aldehydes to form secondary or tertiary amines, depending on the reactants used.
  • Acylation: The amino group can be acylated to form amides, which can further be used in peptide synthesis.

These reactions highlight the compound's versatility as a precursor in organic synthesis.

Research indicates that (S)-2-amino-4-phenylbutanal exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that it possesses antifungal and antibacterial properties, inhibiting the growth of strains such as Aspergillus niger and Staphylococcus aureus .
  • Neuroprotective Effects: Preliminary research suggests potential neuroprotective effects against oxidative stress and inflammation, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Anticancer Activity: There is emerging evidence suggesting that this compound may induce apoptosis in cancer cells while sparing healthy cells, indicating potential use in cancer therapy .

Several methods exist for synthesizing (S)-2-amino-4-phenylbutanal:

  • Starting from Phenylalanine: One common method involves the enzymatic or chemical conversion of phenylalanine into the corresponding aldehyde.
  • Protection and Deprotection Strategies: In synthetic routes, protecting groups such as Fmoc (fluorenylmethyloxycarbonyl) may be used to protect the amino group during reactions .
  • Oxidation Reactions: Aldehyde groups can be introduced through oxidation of alcohols using reagents like pyridinium chlorochromate or Dess-Martin periodinane.

These methods demonstrate the compound's accessibility for research and industrial applications.

(S)-2-amino-4-phenylbutanal finds applications across various fields:

  • Pharmaceutical Industry: It serves as a building block for synthesizing bioactive compounds and pharmaceuticals.
  • Organic Synthesis: Its unique structure allows it to be used in creating more complex molecules through various synthetic pathways.
  • Research

Several compounds exhibit structural similarities to (S)-2-amino-4-phenylbutanal. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-Methyl-4-phenylbutyraldehydeC₁₁H₁₄OContains a methyl group adjacent to the phenyl
BenzaldehydeC₇H₆OA simpler aromatic aldehyde without a butyl chain
PhenylacetaldehydeC₈H₈OFeatures an ethyl group instead of a butyl group

Uniqueness of (S)-2-amino-4-phenylbutanal

Unlike benzaldehyde, which lacks an aliphatic chain, or phenylacetaldehyde with a shorter carbon chain, (S)-2-amino-4-phenylbutanal's structure allows for distinct reactivity patterns and biological interactions due to its longer aliphatic tail combined with an aromatic ring. This structural configuration enhances its utility in both chemical synthesis and biological applications .

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

163.099714038 g/mol

Monoisotopic Mass

163.099714038 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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